molecular formula C13H26N2O4 B1247365 valinoctin A

valinoctin A

Cat. No. B1247365
M. Wt: 274.36 g/mol
InChI Key: OQQQLESSZVHSFL-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

valinoctin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Valproic Acid and Adiponectin Gene Expression

Valproic acid (VPA), a histone deacetylase inhibitor, has been studied for its effects on adiponectin gene expression. In a study, VPA treatment was found to significantly decrease adiponectin protein and mRNA levels in mice and 3T3-L1 adipocytes, affecting insulin sensitivity and glucose homeostasis (Qiao, Schaack, & Shao, 2006).

2. Valsartan in Acute Myocardial Infarction Trial

The Valsartan in Acute Myocardial Infarction Trial (VALIANT) investigated the effects of the angiotensin receptor blocker valsartan, the angiotensin-converting enzyme inhibitor captopril, and their combination in survivors of an acute myocardial infarction. It was a landmark trial demonstrating that valsartan and captopril were equally effective (Winkelmann, 2004).

3. Valproate and Bone Loss

Another study focused on valproate's long-term side effects, including bone loss. Valproate, as an HDAC inhibitor, showed reduction in collagens and osteonectin in SMA cells, suggesting a molecular mechanism for bone loss following long-term exposure (Fuller, Man, Lam, Shamanin, Androphy, & Morris, 2010).

4. Valproic Acid as a Histone Deacetylase Inhibitor

Valproic acid's role as a histone deacetylase inhibitor and its therapeutic potential in treating epilepsy and bipolar disorder were investigated. This study suggested a mechanism for valproic acid-induced birth defects and its efficacy in bipolar disorder treatment (Phiel, Zhang, Huang, Guenther, Lazar, & Klein, 2001).

5. Valproate and GABA Neurogenesis

The mood stabilizer valproate was studied for its ability to promote GABA neurogenesis from rat forebrain stem cells, showing significant increases in neuron numbers and neurite outgrowth. This might contribute to the therapeutic effects of valproate in bipolar disorder treatment (Laeng, Pitts, Lemire, Drabik, Weiner, Tang, Thyagarajan, Mallon, & Altar, 2004).

properties

Product Name

valinoctin A

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxyoctanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H26N2O4/c1-4-5-6-7-9(14)11(16)12(17)15-10(8(2)3)13(18)19/h8-11,16H,4-7,14H2,1-3H3,(H,15,17)(H,18,19)/t9-,10+,11+/m1/s1

InChI Key

OQQQLESSZVHSFL-VWYCJHECSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N

Canonical SMILES

CCCCCC(C(C(=O)NC(C(C)C)C(=O)O)O)N

synonyms

N-(3-amino-2-hydroxyoctanoyl)valine
valinoctin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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